

cross-reactivity profiling of THZ-P1-2 against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025



Cross-Reactivity Profiling of THZ-P1-2: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **THZ-P1-2**, a first-in-class covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, with a rationally designed analog, Compound 30. The information presented is compiled from publicly available research data to assist in evaluating the utility of these compounds in kinase research and drug discovery.

Executive Summary

THZ-P1-2 is a potent, covalent inhibitor of all three PI5P4K isoforms (α , β , and γ). While demonstrating reasonable kinome-wide selectivity, it exhibits some cross-reactivity with other kinases, notably the lipid kinase PIKFYVE and the protein kinases ABL1, BRK, and TYK2. In an effort to improve selectivity, a second-generation inhibitor, herein referred to as Compound 30, was developed. Kinase profiling reveals that Compound 30 retains potent inhibition of the PI5P4K family while significantly reducing off-target activity, offering a more selective tool for studying PI5P4K biology.

Comparative Kinase Selectivity



The following table summarizes the available quantitative data for **THZ-P1-2** and Compound 30 against their primary targets and key off-targets. The data is primarily derived from KINOMEscan profiling and biochemical assays as reported in the literature.

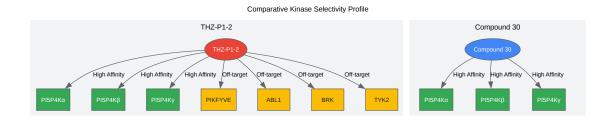
Target Kinase	THZ-P1-2	Compound 30	Assay Type
Primary Targets			
ΡΙ5Ρ4Κα	IC50: 190 nM	Potent Inhibition (data not specified)	Biochemical Assay
ΡΙ5Ρ4Κβ	~50% inhibition @ 0.7 μM	Potent Inhibition (data not specified)	Biochemical Assay
РІ5Р4Ку	~75% inhibition @ 0.7 μM	Potent Inhibition (data not specified)	Biochemical Assay
Key Off-Targets	(Data presented as $\%$ of Control @ 1 μ M)	(Data presented as % of Control @ 1 μM)	KINOMEscan
PIKFYVE	Significant Inhibition	No Significant Inhibition	KINOMEscan
ABL1	Significant Inhibition	No Significant Inhibition	KINOMEscan
BRK	Significant Inhibition	No Significant Inhibition	KINOMEscan
TYK2	Significant Inhibition	No Significant Inhibition	KINOMEscan

Note: A lower "% of Control" value in the KINOMEscan assay indicates stronger binding of the inhibitor to the kinase.

Kinase Selectivity Profile Visualization

The following diagram illustrates the conceptual difference in the selectivity profiles of **THZ-P1-2** and Compound 30.





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Caption: THZ-P1-2 vs. Compound 30 Selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan™ Kinase Profiling

The KINOMEscan[™] assay platform from DiscoveRx is a competition-based binding assay used to determine the interaction of a test compound against a large panel of kinases.

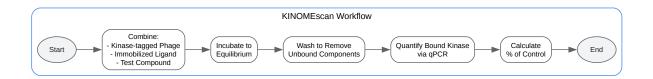
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is binding to the kinase.

Workflow:

Assay Components:



- Kinase-tagged T7 phage
- Immobilized active-site directed ligand (on a solid support)
- Test compound (e.g., **THZ-P1-2** or Compound 30)
- Binding Competition: The kinase, immobilized ligand, and test compound are incubated together to allow for binding to reach equilibrium.
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
- Data Analysis: The results are reported as a percentage of the DMSO control (% of Control), where a lower percentage indicates stronger binding of the test compound to the kinase.



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Caption: KINOMEscan Experimental Workflow.

Adapta™ Universal Kinase Assay

The Adapta™ Universal Kinase Assay is a fluorescence resonance energy transfer (FRET)-based immunoassay that measures kinase activity by detecting the formation of ADP.

Principle: The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP, the antibody and tracer are in close proximity, resulting in a high FRET signal. ADP produced by a kinase reaction competes with the tracer for binding to the antibody, leading to a decrease in the FRET signal.

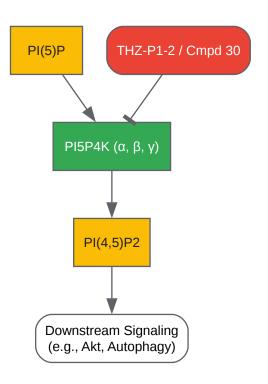


Workflow:

- Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.
- Detection: A solution containing the Eu-labeled anti-ADP antibody, the AF647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.
- Signal Measurement: The time-resolved FRET (TR-FRET) signal is measured.
- Data Analysis: The IC50 value of the inhibitor is determined by plotting the FRET signal against the inhibitor concentration.

PI5P4K Signaling Pathway Context

To understand the biological context of **THZ-P1-2** and Compound 30, a simplified diagram of the PI5P4K signaling pathway is provided below. These kinases play a crucial role in phosphoinositide metabolism, which is involved in various cellular processes, including cell growth, survival, and autophagy.



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Caption: Simplified PI5P4K Signaling Pathway.



 To cite this document: BenchChem. [cross-reactivity profiling of THZ-P1-2 against a panel of kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2764904#cross-reactivity-profiling-of-thz-p1-2against-a-panel-of-kinases]

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